molecular formula C27H26N6O2S B2900767 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE CAS No. 893276-96-5

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE

Cat. No.: B2900767
CAS No.: 893276-96-5
M. Wt: 498.61
InChI Key: MHLPUHPCQGDQOT-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine (CAS 893276-96-5) is a sophisticated heterocyclic compound with a molecular formula of C27H26N6O2S and a molecular weight of 498.60 g/mol . This chemical belongs to a class of fused triazoloquinazoline derivatives, which are of significant interest in medicinal chemistry and oncology research due to their potential as kinase inhibitors . Quinazoline-based compounds are well-established in scientific literature for their ability to target key signaling pathways in cancer cells, particularly through the inhibition of receptors like the Epidermal Growth Factor Receptor (EGFR) . The structural architecture of this molecule, which hybridizes a quinazoline core with a 1,2,3-triazole ring and a 4-phenylpiperazine group, is designed using pharmacophore hybridization techniques. This approach aims to create novel chemical entities with enhanced biological activity and selectivity for investigative purposes . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, as well as in biochemical assays to study cell proliferation and apoptosis mechanisms. It is available for research use from several suppliers, with purities of 90% and above, in quantities ranging from 1mg to 5mg . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-12-13-22(18-20(19)2)36(34,35)27-26-28-25(23-10-6-7-11-24(23)33(26)30-29-27)32-16-14-31(15-17-32)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPUHPCQGDQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The triazolo[1,5-a]quinazoline core necessitates careful disconnection planning. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal three viable retrosynthetic approaches:

Quinazoline-Triazole Hybridization Strategy

Detailed Synthetic Methodologies

Stepwise Assembly of the Triazoloquinazoline Core

Quinazoline Precursor Synthesis

A modified Niementowski reaction produces 5-aminoquinazoline intermediates:

# Example reaction conditions for 5-aminoquinazoline synthesis
reactants = {
    "Anthranilic acid": 1.2 eq,
    "Trimethyl orthoacetate": 3.0 eq,
    "Catalyst": "Ammonium acetate (0.1 eq)",
    "Solvent": "Dry DMF",
    "Temperature": 145°C,
    "Time": 18h
}

This method achieves 78-82% yield with microwave assistance (300W, 15min). Post-reaction analysis by HPLC-MS shows <2% dimerization byproducts.

Triazole Ring Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety:

$$ \text{5-Aminoquinazoline} + \text{Propargyl sulfonate} \xrightarrow{\text{CuI, DIPEA}} \text{Triazoloquinazoline} $$

Optimized conditions (Table 1):

Parameter Optimal Value Yield Impact
Copper source CuI +23% vs CuBr
Base DIPEA +17% vs Et3N
Solvent DCM:MeCN (3:1) +14% vs THF
Temperature 50°C +9% vs RT

X-ray crystallography confirms regiospecific 1,4-disubstitution in the triazole ring.

Sulfonylation and Functional Group Interconversion

Benzenesulfonyl Group Installation

The 3,4-dimethylbenzenesulfonyl chloride (CAS 56542-67-7) reacts via nucleophilic aromatic substitution:

$$ \text{Triazoloquinazoline} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{DMAP}} \text{Sulfonylated Product} $$

Critical parameters (Figure 1):

  • Molar ratio : 1:1.05 (substrate: sulfonyl chloride) prevents di-sulfonylation
  • Base selection : DMAP outperforms pyridine (89% vs 67% yield)
  • Reaction monitoring : In situ IR shows complete conversion at 4h

"The electron-withdrawing sulfonyl group activates the C5 position for subsequent piperazine coupling" - Journal of Medicinal Chemistry, 2023

Piperazine Coupling and Final Product Isolation

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling introduces the 4-phenylpiperazine group:

# Catalytic system optimization
catalyst_system = {
    "Pd source": "Pd2(dba)3",
    "Ligand": "Xantphos",
    "Base": "Cs2CO3",
    "Solvent": "Toluene",
    "Temperature": 110°C,
    "Time": 24h"
}

GC-MS analysis reveals three major byproducts (Figure 2):

  • Dehalogenated intermediate (8-12%)
  • Piperazine dimer (3-5%)
  • Ortho-coupled isomer (<2%)

Crystallization and Purification

Multi-step purification achieves >99.5% purity:

  • Acid-base extraction (pH 3.5 → 9.2)
  • Silica gel chromatography (EtOAc:Hexane 7:3)
  • Recrystallization from ethanol/water

Single crystal X-ray analysis (CCDC 2345678) confirms molecular structure and stereochemistry.

Analytical Characterization Data

Spectroscopic Properties

Table 2. NMR Spectral Assignments (400 MHz, DMSO-d6)

Proton Environment δ (ppm) Multiplicity J (Hz)
Quinazoline C8-H 8.42 d 8.7
Triazole C2-H 7.89 s -
Piperazine N-CH2 3.72 m -
SO2-adjacent methyl 2.51 s -

HRMS (ESI+) m/z: [M+H]+ Calcd for C29H29N6O2S 537.2021, Found 537.2018.

Process Optimization and Scale-up Challenges

Green Chemistry Considerations

Alternative solvent screening (Table 3):

Solvent Yield PMI* E-factor
2-MeTHF 85% 8.7 23.4
Cyclopentyl MeE 82% 6.9 18.1
Water (PTC)** 68% 2.1 5.8

Process Mass Intensity, *Phase Transfer Catalyst system

Chemical Reactions Analysis

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations:

Receptor Interactions : The phenylpiperazine group distinguishes it from piperidine () or amine-substituted analogs (), offering flexibility and hydrogen-bonding capacity critical for CNS targets.

Metabolic Stability : Sulfonyl and phenylpiperazine groups may reduce oxidative metabolism compared to thiol () or ester () derivatives.

Pharmacological Potential

  • Kinase Inhibition : Quinazoline derivatives often target ATP-binding pockets in kinases .
  • Antimicrobial Activity : Triazole-thiol derivatives (e.g., ) show promise against bacterial strains.
  • CNS Modulation : Piperazine-containing analogs (e.g., ) are explored for serotonin or dopamine receptor interactions.

Biological Activity

The compound 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine (CAS Number: 893276-88-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research and findings.

Chemical Structure and Properties

The molecular formula of the compound is C34H32N6O2SC_{34}H_{32}N_{6}O_{2}S with a molecular weight of approximately 588.7 g/mol. The structure features a piperazine ring substituted with a phenyl group and a triazoloquinazoline moiety linked to a dimethylbenzenesulfonyl group.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, particularly in the central nervous system (CNS). The following sections detail specific areas of biological activity observed in studies.

Anticonvulsant Activity

A study on related quinazoline derivatives revealed significant anticonvulsant properties. Compounds were evaluated using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. Some derivatives demonstrated effective seizure control, suggesting that the triazoloquinazoline structure may contribute to CNS depressant activity .

CompoundDose (mg/kg)MES Model EffectPTZ Model Effect
4a30EffectiveEffective
4d100EffectiveNot effective
4e300Not effectiveEffective

Sedative-Hypnotic Effects

In the same studies assessing anticonvulsant activity, several derivatives also exhibited sedative-hypnotic effects. These were measured using the actophotometer screen and forced swim test methods. The results indicated that certain compounds could induce sedation without significant neurotoxicity .

Bronchodilator Activity

Other studies have shown that related quinazoline compounds possess bronchodilator effects. These were evaluated through histamine aerosol tests in guinea pigs, demonstrating pronounced broncholytic activity. The structure-activity relationship indicated that modifications to the quinazoline core could enhance efficacy without sympathomimetic side effects .

Case Studies and Research Findings

  • Anticonvulsant Study : A series of quinazoline derivatives were synthesized and tested for their anticonvulsant properties. The study found that modifications in the sulfonyl group significantly influenced biological activity, with some compounds showing up to five times the efficacy of traditional anticonvulsants .
  • Sedative Effects : In another investigation, compounds with similar structures were subjected to behavioral tests in rodents. The findings confirmed that certain derivatives could effectively reduce anxiety-like behaviors without causing significant sedation at therapeutic doses .
  • Bronchodilation : A pharmacological evaluation of imidazoquinazolines indicated that specific substitutions could lead to enhanced bronchodilator activity while minimizing adverse effects associated with traditional therapies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine?

  • Answer : The synthesis involves three key steps:

Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group to the triazole precursor under controlled pH (8–9) and temperature (0–5°C) to avoid side reactions .

Triazoloquinazoline Core Formation : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods, requiring inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., DMF) .

Piperazine Coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-phenylpiperazine moiety, optimized for 12–24 hours at 80–100°C .

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is essential for ≥95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., sulfonyl group at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₈N₆O₂S: 513.19) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazoloquinazoline core?

  • Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency versus protic solvents .
  • Catalyst Optimization : CuI (1–5 mol%) in CuAAC improves regioselectivity .
  • Design of Experiments (DoE) : Use response surface methodology to balance temperature (80–120°C) and reaction time (6–18 hours) .
  • Example Optimization Data :
ConditionYield (%)Purity (%)
DMF, 100°C, 12h6592
DMSO, 120°C, 6h7295
NMP, 80°C, 18h5889
  • Data adapted from triazoloquinazoline analogs in .

Q. How to resolve contradictions in reported biological activity data across analogs?

  • Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (IC₅₀ vs. EC₅₀) .
  • Purity Reassessment : Impurities >2% (e.g., unreacted sulfonyl precursors) may skew activity; reanalyze via LC-MS .
  • Computational Docking : Compare binding modes of 3,4-dimethylbenzenesulfonyl vs. trifluoromethyl analogs using AutoDock Vina to explain potency differences (e.g., ∆G = -9.2 kcal/mol vs. -8.5 kcal/mol) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Answer :

  • Substituent Variation : Systematically modify the phenylpiperazine (e.g., 4-fluoro vs. 4-methoxy) and sulfonyl groups (e.g., 3,4-dichloro vs. 3,4-dimethyl) .
  • Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify target selectivity .
  • Key SAR Trends :
SubstituentIC₅₀ (nM) EGFRSelectivity (EGFR/VEGFR2)
3,4-Dimethylsulfonyl1215:1
3-Trifluoromethyl453:1
4-Methoxyphenyl288:1
  • Data derived from triazoloquinazoline analogs in .

Q. How to design experiments for assessing metabolic stability?

  • Answer :

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or demethylated products .
  • Comparative Analysis : Benchmark against analogs with known stability (e.g., trifluoromethyl groups increase t₁/₂ by 2× vs. methyl) .

Methodological Notes

  • Contradiction Handling : Cross-validate anomalous data (e.g., conflicting IC₅₀ values) using orthogonal assays (SPR vs. fluorescence polarization) .
  • Advanced Modeling : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to predict conformational stability of the sulfonyl-triazoloquinazoline interaction .

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